(R)-5-Oxotetrahydrofuran-2-carboxylic acid

Catalog No.
S604569
CAS No.
53558-93-3
M.F
C5H6O4
M. Wt
130.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-5-Oxotetrahydrofuran-2-carboxylic acid

CAS Number

53558-93-3

Product Name

(R)-5-Oxotetrahydrofuran-2-carboxylic acid

IUPAC Name

(2R)-5-oxooxolane-2-carboxylic acid

Molecular Formula

C5H6O4

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m1/s1

InChI Key

QVADRSWDTZDDGR-GSVOUGTGSA-N

SMILES

C1CC(=O)OC1C(=O)O

Synonyms

(R)-Tetrahydro-5-oxo-2-furancarboxylic Acid; (2R)-Tetrahydro-5-oxofuran-2-carboxylic Acid; (R)-(-)-5-Oxo-2-tetrahydrofurancarboxylic Acid; (R)-5-Oxo-2-tetrahydrofurancarboxylic acid; (R)-5-Oxotetrahydrofuran-2-carboxylic Acid; (R)-Tetrahydro-5-oxo-2-

Canonical SMILES

C1CC(=O)OC1C(=O)O

Isomeric SMILES

C1CC(=O)O[C@H]1C(=O)O

Synthesis of Chiral Building Blocks:

Due to its chirality, (R)-5-Oxotetrahydrofuran-2-carboxylic acid can serve as a valuable building block for the synthesis of other chiral molecules. Chiral molecules exhibit different biological properties depending on their handedness, making them crucial in various drug discovery and development processes. Studies have explored the utilization of (R)-5-Oxotetrahydrofuran-2-carboxylic acid in the synthesis of chiral γ-hydroxy acids, which are important precursors for the synthesis of bioactive compounds like antibiotics and anti-inflammatory drugs [].

Studies in Asymmetric Catalysis:

Asymmetric catalysis is a crucial technique in organic synthesis, allowing for the selective production of one enantiomer (mirror image) over another. (R)-5-Oxotetrahydrofuran-2-carboxylic acid has been investigated as a potential ligand in the development of asymmetric catalysts. Ligands are molecules that bind to the metal center in a catalyst, influencing its reactivity and selectivity. Studies suggest that (R)-5-Oxotetrahydrofuran-2-carboxylic acid-derived ligands could be promising candidates for the development of efficient and selective asymmetric catalysts for various organic transformations [].

Research in Medicinal Chemistry:

The potential biological activity of (R)-5-Oxotetrahydrofuran-2-carboxylic acid itself is also being explored. Initial studies have shown that it exhibits moderate antiproliferative activity against certain cancer cell lines []. However, further research is needed to understand its mechanism of action and potential for therapeutic development.

(R)-5-Oxotetrahydrofuran-2-carboxylic acid is a chiral compound characterized by a tetrahydrofuran ring with a ketone and carboxylic acid functional group. Its molecular formula is C5_5H6_6O4_4, and it is known for its role as an intermediate in various synthetic pathways. The compound features a unique stereochemistry that contributes to its biological activity and potential applications in pharmaceuticals and organic synthesis.

Currently available scientific research does not detail a specific mechanism of action for (R)-5-Oxotetrahydrofuran-2-carboxylic acid itself. Research has explored its use as a building block for other molecules with potential biological activity, but the mechanism of action of those resulting compounds would be specific to their structure and function [].

, including:

  • Reduction: It can be reduced to form alcohol derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide, leading to the formation of simpler compounds.
  • Nucleophilic addition: The carbonyl group can participate in nucleophilic attack, leading to various functionalized products .

This compound exhibits notable biological activities, including:

  • Antimicrobial properties: Studies have indicated that (R)-5-oxotetrahydrofuran-2-carboxylic acid may possess antimicrobial effects against various pathogens.
  • Enzyme inhibition: It has been shown to interact with specific enzymes, potentially influencing metabolic pathways .
  • Chiral building block: Its chirality allows it to serve as a key building block in the synthesis of biologically active molecules .

Several methods exist for synthesizing (R)-5-oxotetrahydrofuran-2-carboxylic acid:

  • From L-Glutamic Acid: A common route involves the asymmetric synthesis starting from L-glutamic acid, utilizing various reagents and conditions to achieve the desired stereochemistry .
  • Enantioselective Hydrogenation: This method converts 2-oxoglutaric acid into (R)-5-oxotetrahydrofuran-2-carboxylic acid through enantioselective hydrogenation processes .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields .

(R)-5-Oxotetrahydrofuran-2-carboxylic acid has several applications:

  • Pharmaceuticals: Its unique structure makes it valuable in drug design and development.
  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Research: Used in biochemical studies to explore enzyme interactions and metabolic pathways .

Interaction studies have revealed that (R)-5-oxotetrahydrofuran-2-carboxylic acid interacts with specific molecular targets, influencing various biological pathways. Its mechanism of action often involves binding to enzymes or receptors, thereby modulating their activity. Such interactions are crucial for understanding its potential therapeutic effects and optimizing its use in medicinal chemistry .

Several compounds share structural similarities with (R)-5-oxotetrahydrofuran-2-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Oxoglutaric AcidDicarboxylic AcidPrecursor in metabolic pathways
5-Oxotetrahydrofuran-3-carboxylic AcidTetrahydrofuran DerivativeDifferent positioning of carboxyl group
3-Hydroxybutanoic AcidHydroxy Carboxylic AcidContains hydroxyl group instead of a ketone

While these compounds share certain characteristics, (R)-5-oxotetrahydrofuran-2-carboxylic acid is unique due to its specific stereochemistry and biological activity, making it particularly valuable in pharmaceutical applications and organic synthesis .

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53558-93-3

Wikipedia

(2R)-5-oxooxolane-2-carboxylic acid

General Manufacturing Information

2-Furancarboxylic acid, tetrahydro-5-oxo-, (2R)-: INACTIVE

Dates

Modify: 2023-08-15

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